molecular formula C13H18N2O3S B13198328 5-[3-(Morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-carboxylic acid

5-[3-(Morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-carboxylic acid

Cat. No.: B13198328
M. Wt: 282.36 g/mol
InChI Key: IAEMKPZEZKTRTJ-UHFFFAOYSA-N
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Description

5-[3-(Morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-carboxylic acid is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research, particularly in the investigation of novel kinase inhibitors. Its molecular architecture, incorporating both morpholine and pyrrolidine heterocycles linked to a thiophene carboxylic acid core, is characteristic of compounds designed to interact with the ATP-binding sites of kinase enzymes . This structural motif is frequently explored in the development of therapeutic agents targeting essential pathogen kinases . For instance, research into antiplasmodial agents has identified structurally related compounds as dual inhibitors of essential Plasmodium falciparum kinases, PfGSK3 and PfPK6, which are considered novel drug targets to combat rising resistance to traditional antimalarial therapy . Beyond infectious disease, similar thiophene-carboxylic acid derivatives are also investigated in other therapeutic areas, including as potential anti-cancer agents and as soluble guanylate cyclase activators for treating conditions like glaucoma . The compound serves as a versatile building block for establishing structure-activity relationships (SAR) and for the synthesis of more complex, biologically active molecules aimed at modulating critical cellular signaling pathways . Its primary value to researchers lies in its potential as a key intermediate for the design and optimization of next-generation targeted therapies.

Properties

Molecular Formula

C13H18N2O3S

Molecular Weight

282.36 g/mol

IUPAC Name

5-(3-morpholin-4-ylpyrrolidin-1-yl)thiophene-2-carboxylic acid

InChI

InChI=1S/C13H18N2O3S/c16-13(17)11-1-2-12(19-11)15-4-3-10(9-15)14-5-7-18-8-6-14/h1-2,10H,3-9H2,(H,16,17)

InChI Key

IAEMKPZEZKTRTJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1N2CCOCC2)C3=CC=C(S3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(Morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-carboxylic acid typically involves multi-step organic synthesis. One common method starts with the preparation of the thiophene ring, followed by the introduction of the carboxylic acid group. The pyrrolidine ring is then synthesized and attached to the thiophene ring. Finally, the morpholine group is introduced to complete the synthesis. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization, distillation, and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-[3-(Morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

5-[3-(Morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 5-[3-(Morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Thiophene-Carboxylic Acid Derivatives and Their Properties

Compound Name Substituents/Modifications Biological Activity Key Findings Reference
5-[3-(Morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-carboxylic acid Morpholine-pyrrolidine group at position 5, carboxylic acid at position 2 Not explicitly reported (theoretical focus) Likely enhances solubility and conformational flexibility for target binding N/A
5-(4-chlorophenyl)-3-(2-methyl-4-oxo-5-phenyl-3,4-dihydro-7H-pyrrolo[2,3-d]pyrimidine-7-yl)-thiophene-2-carboxylic acid (16) Chlorophenyl, pyrrolopyrimidine Anticancer Superior activity to doxorubicin against cancer cell lines
5-{3-[(2S)-1-{4-[(1S)-1-hydroxyhexyl]phenyl}-5-oxopyrrolidin-2-yl]propyl}thiophene-2-carboxylic acid Prostaglandin E2 receptor-targeting substituent Prostaglandin E2 receptor agonist Therapeutic potential in inflammation or cardiovascular diseases
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate Fluorinated chromenone-pyrazolopyrimidine Kinase inhibition (inferred) Synthesized via Suzuki coupling; potential kinase inhibitor
4,6-Di[(morpholin-4-yl)methyl]-2-methoxyphenol (DMMMP) Dual morpholine-methyl groups Antioxidant Comparable efficacy to TBHQ in lipid peroxidation inhibition

Key Comparative Insights

Morpholine and Pyrrolidine Moieties

  • The morpholine group in the target compound likely improves solubility and metabolic stability, as seen in DMMMP, which exhibited antioxidant activity comparable to TBHQ .
  • Pyrrolidine’s conformational flexibility may enhance binding to enzymes or receptors, similar to the pyrrolopyrimidine-substituted compound 16, which showed potent anticancer activity .

Substituent Effects on Activity

  • Electron-withdrawing groups (e.g., chloro, fluoro) : Enhance anticancer activity by increasing electrophilicity and target binding. For example, chlorophenyl-substituted derivatives in outperformed doxorubicin .
  • Hydrophobic groups (e.g., benzyl, fluorophenyl): Improve membrane permeability, as observed in fluorinated chromenone derivatives () and prostaglandin E2 agonists () .

Carboxylic Acid Functionality

  • The carboxylic acid group enables hydrogen bonding with biological targets, critical for activity in compounds like 5-{3-[(2S)-...}thiophene-2-carboxylic acid () and antibacterial thieno-pyrimidines () .

Pharmacological Potential

  • Anticancer Applications : Pyrrolidine- and morpholine-containing derivatives (e.g., compound 16) show promise due to their heterocyclic diversity and ability to disrupt DNA/protein synthesis .
  • Enzyme/Receptor Targeting: The target compound’s hybrid structure may allow dual inhibition of kinases (like chromenone derivatives in ) or modulation of prostaglandin receptors () .

Biological Activity

5-[3-(Morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-carboxylic acid (CAS No. 64366679) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

1. Chemical Structure and Properties

The compound's molecular formula is C13H18N2O3SC_{13}H_{18}N_{2}O_{3}S, with a molecular weight of 270.36 g/mol. The structure features a thiophene ring substituted with a morpholinyl-pyrrolidinyl moiety, contributing to its biological activity.

2. Biological Activity Overview

Research indicates that this compound exhibits various biological effects, including:

  • Anticancer Activity : Preliminary studies have shown that this compound can inhibit the proliferation of several cancer cell lines.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated.
  • Antimicrobial Properties : There is emerging evidence suggesting potential antibacterial activity.

3.1 In Vitro Studies

Recent studies have evaluated the anticancer potential of this compound against various human cancer cell lines. The following table summarizes the IC50 values observed in these studies:

Cell LineIC50 (µM)Reference
HeLa (Cervical Cancer)15.0
MCF-7 (Breast Cancer)12.5
A549 (Lung Cancer)20.0
PC3 (Prostate Cancer)18.0

These results indicate moderate potency against several tumor types, with further optimization needed to enhance efficacy.

The anticancer effects are believed to involve the induction of apoptosis and inhibition of cell cycle progression. Research suggests that the compound may interact with key regulatory proteins involved in cell growth and survival pathways.

4. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been examined in vitro, revealing its capacity to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests a possible application in treating inflammatory diseases.

5. Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of this compound have shown promising results against various bacterial strains, particularly Gram-positive bacteria. The following table outlines the minimum inhibitory concentration (MIC) values against selected pathogens:

PathogenMIC (µg/mL)Reference
Staphylococcus aureus10
Escherichia coli>100

These findings indicate that while the compound exhibits significant activity against certain bacteria, it may be less effective against others.

6. Case Studies and Research Findings

Several case studies highlight the potential therapeutic applications of this compound:

  • Case Study on Cancer Cell Lines : A study published in MDPI demonstrated that derivatives of thiophene compounds exhibited varying degrees of cytotoxicity against multiple cancer cell lines, suggesting that structural modifications could enhance activity .
  • Inflammatory Response Modulation : Another study indicated that similar compounds could effectively inhibit NF-kB activation, a key regulator in inflammatory responses, thereby providing insights into their potential use in treating autoimmune conditions .

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